molecular formula C12H18N4OS B6519849 2-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 932998-27-1

2-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No. B6519849
M. Wt: 266.37 g/mol
InChI Key: ZLVBRODKTDLLBH-UHFFFAOYSA-N
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Description

Compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities . They have been synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The structure of these compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve nucleophilic substitution reactions . The specific reactions would depend on the starting materials and the desired end product.

Future Directions

Compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have potential for further exploration due to their diverse pharmacological activities . Future research could focus on the design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of various diseases .

properties

IUPAC Name

2-cyclohexyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS/c17-10(8-9-4-2-1-3-5-9)13-11-14-15-12-16(11)6-7-18-12/h9H,1-8H2,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVBRODKTDLLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

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